molecular formula C21H22ClN3 B14613490 Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- CAS No. 57961-96-3

Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-

Cat. No.: B14613490
CAS No.: 57961-96-3
M. Wt: 351.9 g/mol
InChI Key: HCVHVFHQRUPIKW-UHFFFAOYSA-N
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Description

Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system, which is fused with a piperazine ring and substituted with a 4-chlorophenyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several key methods, including the Skraup, Doebner-Von Miller, Friedlander, and Combes synthesis . These methods often require specific reaction conditions, such as the use of strong acids, high temperatures, and specific catalysts. For example, the Skraup synthesis involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale synthesis methods that are optimized for yield and efficiency. These methods may involve continuous flow processes and the use of advanced catalysts to facilitate the reactions. The choice of method depends on the desired derivative and its specific applications.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Chlorine, bromine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors in the body, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- include other quinoline derivatives such as:

Uniqueness

What sets quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- apart from other similar compounds is its unique substitution pattern, which imparts specific biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57961-96-3

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C21H22ClN3/c22-18-6-9-20(10-7-18)25-15-13-24(14-16-25)12-11-19-8-5-17-3-1-2-4-21(17)23-19/h1-10H,11-16H2

InChI Key

HCVHVFHQRUPIKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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